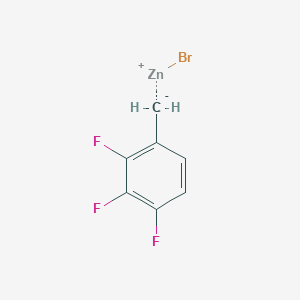![molecular formula C27H33F2N6O7S- B14891066 2-(((1S,2S,3S,4S)-4-(7-(((1R,2R)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,3-dihydroxycyclopentyl)oxy)-4-(2-hydroxyethoxy)butanoate](/img/structure/B14891066.png)
2-(((1S,2S,3S,4S)-4-(7-(((1R,2R)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,3-dihydroxycyclopentyl)oxy)-4-(2-hydroxyethoxy)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(((1S,2S,3S,4S)-4-(7-(((1R,2R)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,3-dihydroxycyclopentyl)oxy)-4-(2-hydroxyethoxy)butanoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a cyclopropyl group, a triazolopyrimidine ring, and multiple hydroxyl and ether groups, making it a subject of interest for chemists and biologists alike.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((1S,2S,3S,4S)-4-(7-(((1R,2R)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,3-dihydroxycyclopentyl)oxy)-4-(2-hydroxyethoxy)butanoate typically involves multiple steps, including the formation of the triazolopyrimidine ring, the introduction of the cyclopropyl group, and the attachment of the butanoate ester. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of catalytic methods to reduce the need for stoichiometric reagents.
Analyse Des Réactions Chimiques
Types of Reactions
2-(((1S,2S,3S,4S)-4-(7-(((1R,2R)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,3-dihydroxycyclopentyl)oxy)-4-(2-hydroxyethoxy)butanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the cyclopropyl group or to convert the triazolopyrimidine ring to a simpler structure.
Substitution: The difluorophenyl group can be substituted with other aromatic groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the hydroxyl groups can yield diketones, while substitution of the difluorophenyl group can produce a variety of aromatic derivatives.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Its potential as a pharmaceutical agent can be explored, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as improved solubility or stability.
Mécanisme D'action
The mechanism of action of 2-(((1S,2S,3S,4S)-4-(7-(((1R,2R)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,3-dihydroxycyclopentyl)oxy)-4-(2-hydroxyethoxy)butanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The presence of the triazolopyrimidine ring and the difluorophenyl group suggests that it may interact with nucleic acids or proteins, potentially inhibiting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(((1S,2S,3S,4S)-4-(7-(((1R,2R)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(methylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,3-dihydroxycyclopentyl)oxy)-4-(2-hydroxyethoxy)butanoate
- 2-(((1S,2S,3S,4S)-4-(7-(((1R,2R)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(ethylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,3-dihydroxycyclopentyl)oxy)-4-(2-hydroxyethoxy)butanoate
Uniqueness
The uniqueness of 2-(((1S,2S,3S,4S)-4-(7-(((1R,2R)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,3-dihydroxycyclopentyl)oxy)-4-(2-hydroxyethoxy)butanoate lies in its specific combination of functional groups, which confer unique chemical and biological properties. The presence of both hydroxyl and ether groups, along with the triazolopyrimidine ring, allows for diverse interactions with biological molecules, making it a versatile compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C27H33F2N6O7S- |
|---|---|
Poids moléculaire |
623.7 g/mol |
Nom IUPAC |
2-[(1S,2S,3S,4S)-4-[7-[[(1R,2R)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]-2,3-dihydroxycyclopentyl]oxy-4-(2-hydroxyethoxy)butanoate |
InChI |
InChI=1S/C27H34F2N6O7S/c1-2-9-43-27-31-24(30-17-11-14(17)13-3-4-15(28)16(29)10-13)21-25(32-27)35(34-33-21)18-12-20(23(38)22(18)37)42-19(26(39)40)5-7-41-8-6-36/h3-4,10,14,17-20,22-23,36-38H,2,5-9,11-12H2,1H3,(H,39,40)(H,30,31,32)/p-1/t14-,17-,18+,19?,20+,22+,23-/m1/s1 |
Clé InChI |
SRARKENJZPTCTE-BQZKRNCSSA-M |
SMILES isomérique |
CCCSC1=NC(=C2C(=N1)N(N=N2)[C@H]3C[C@@H]([C@H]([C@H]3O)O)OC(CCOCCO)C(=O)[O-])N[C@@H]4C[C@@H]4C5=CC(=C(C=C5)F)F |
SMILES canonique |
CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)OC(CCOCCO)C(=O)[O-])NC4CC4C5=CC(=C(C=C5)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


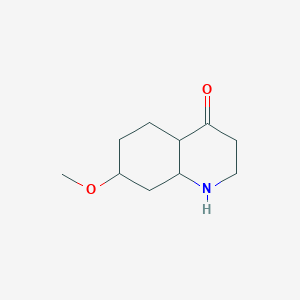

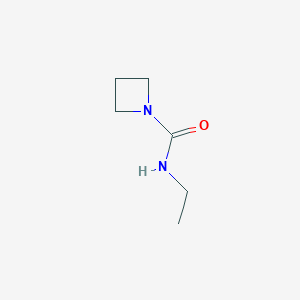

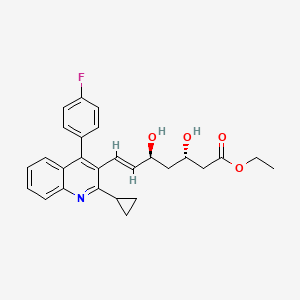



![5-Amino-4',5'-dihydro-2H,3'H-spiro[benzo[b]thiophene-3,2'-furan] 1,1-dioxide](/img/structure/B14891040.png)
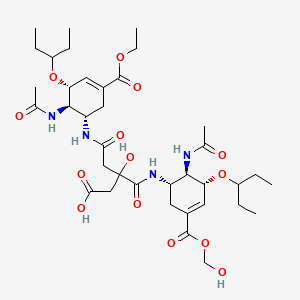

![3-methyl-8-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14891063.png)
![3-[(1-Homopiperidino)methyl]phenylZinc bromide](/img/structure/B14891072.png)
